molecular formula C12H17BrO2 B1375579 1-Bromo-3-(2,2-diethoxyethyl)benzene CAS No. 1392146-22-3

1-Bromo-3-(2,2-diethoxyethyl)benzene

Cat. No.: B1375579
CAS No.: 1392146-22-3
M. Wt: 273.17 g/mol
InChI Key: WJHTWMDUJGNNHX-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2-diethoxyethyl)benzene is an organic compound with the molecular formula C12H17BrO2. It is a brominated aromatic compound where a bromine atom is attached to the benzene ring at the first position, and a 2,2-diethoxyethyl group is attached at the third position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2,2-diethoxyethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(2,2-diethoxyethyl)benzene. This process typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired position.

Example Reaction:

    Starting Material: 3-(2,2-diethoxyethyl)benzene

    Reagent: Bromine (Br2) or N-bromosuccinimide (NBS)

    Catalyst: Iron (Fe) or light (hv)

    Solvent: Carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2)

    Conditions: Room temperature or slightly elevated temperatures

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems can help control reaction parameters precisely, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2,2-diethoxyethyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Nucleophilic Substitution: Formation of 3-(2,2-diethoxyethyl)aniline, 3-(2,2-diethoxyethyl)thiophenol, etc.

    Oxidation: Formation of 3-(2,2-diethoxyethyl)benzaldehyde or 3-(2,2-diethoxyethyl)benzoic acid.

    Reduction: Formation of 3-(2,2-diethoxyethyl)benzene.

Scientific Research Applications

1-Bromo-3-(2,2-diethoxyethyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential precursor for the development of new drugs and therapeutic agents.

    Material Science: Used in the preparation of polymers and advanced materials with specific properties.

    Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism by which 1-Bromo-3-(2,2-diethoxyethyl)benzene exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the bromine was attached. This process involves the formation of a transition state and the subsequent release of the bromide ion.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(2,2-diethoxyethyl)benzene
  • 1-Bromo-4-(2,2-diethoxyethyl)benzene
  • 1-Chloro-3-(2,2-diethoxyethyl)benzene

Uniqueness

1-Bromo-3-(2,2-diethoxyethyl)benzene is unique due to the specific positioning of the bromine and the 2,2-diethoxyethyl group on the benzene ring. This unique structure influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic organic chemistry.

By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

1-bromo-3-(2,2-diethoxyethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2/c1-3-14-12(15-4-2)9-10-6-5-7-11(13)8-10/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHTWMDUJGNNHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC1=CC(=CC=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801290777
Record name 1-Bromo-3-(2,2-diethoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392146-22-3
Record name 1-Bromo-3-(2,2-diethoxyethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392146-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(2,2-diethoxyethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801290777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-(2,2-diethoxyethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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